molecular formula C14H18FNO B2405113 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone CAS No. 420826-76-2

1-(4-Azepan-1-YL-3-fluorophenyl)ethanone

Cat. No.: B2405113
CAS No.: 420826-76-2
M. Wt: 235.302
InChI Key: WJTOLWYDSXKUOC-UHFFFAOYSA-N
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Description

1-(4-Azepan-1-YL-3-fluorophenyl)ethanone (CAS 420826-76-2) is a high-value chemical building block integrating two privileged motifs in modern medicinal chemistry: the azepane ring and a strategically placed fluorine atom . The seven-membered azepane scaffold is a prominent feature in numerous bioactive molecules and approved therapeutics due to its structural flexibility and ability to present substituents in diverse 3D orientations, which is often crucial for target engagement and biological activity . The strategic incorporation of fluorine on the aromatic ring is a well-established tactic to fine-tune the molecule's physicochemical properties. This can lead to enhanced metabolic stability by blocking susceptible sites of oxidation, modulated lipophilicity (logP) for improved membrane permeability, and altered pKa of proximal functional groups, which can positively influence solubility and binding affinity . This compound serves as a versatile synthetic intermediate, particularly for probing Structure-Activity Relationships (SAR). The reactive ethanone (ketone) group acts as a handle for further chemical elaboration, enabling researchers to synthesize a diverse library of analogs, such as secondary alcohols or novel chemical entities, to optimize potency and selectivity against a biological target . Its primary research application is in the design and synthesis of novel therapeutic agents, with relevance across a broad spectrum of disease areas, including central nervous system (CNS) disorders, cancer, and metabolic diseases . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(azepan-1-yl)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11(17)12-6-7-14(13(15)10-12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOLWYDSXKUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization of 1 4 Azepan 1 Yl 3 Fluorophenyl Ethanone

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

Characterization of Intermolecular Interactions and Crystal Packing Motifs:Understanding how individual molecules of 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone arrange themselves in a crystal lattice is key to predicting its macroscopic properties, such as solubility and melting point. This involves identifying intermolecular forces like hydrogen bonds, van der Waals interactions, and potential π-π stacking.

Without experimental crystallographic data, any discussion on these structural aspects would be purely speculative, relying on computational modeling rather than empirical evidence. As of the current date, no such experimental data has been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD), or published in peer-reviewed scientific journals.

Therefore, a detailed and accurate article on the "" focusing on its X-ray crystallography is not possible at this time. The scientific community awaits the successful crystallization and subsequent diffraction analysis of this compound to fill this knowledge gap.

Computational and Theoretical Investigations of 1 4 Azepan 1 Yl 3 Fluorophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, forming the basis for understanding its stability, reactivity, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometry and ground state energy of molecules. In a typical DFT study of 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone, the molecule's three-dimensional structure is optimized to find the lowest energy conformation. This process involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Calculations are commonly performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.govresearchgate.net The output of these calculations provides precise geometric parameters and the total electronic energy, which is crucial for determining the molecule's stability relative to other isomers or related compounds. jmaterenvironsci.comresearchgate.net

Table 1: Illustrative DFT-Calculated Parameters for this compound Note: These values are representative examples of what a DFT calculation would yield and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data Note: These values are representative examples for illustrative purposes.

The Molecular Electrostatic Potential (MEP or EPS) surface map is a visual tool used to understand the charge distribution within a molecule. amazonaws.com It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an EPS map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atom due to their high electronegativity. nih.govresearchgate.net Conversely, positive potential (blue) would be expected on the hydrogen atoms of the azepane ring and the phenyl group. This visualization is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition by biological targets like receptors and enzymes. amazonaws.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). impactfactor.orgmdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. This compound has been noted for its potential in treating neurological disorders, suggesting interactions with neurotransmitter receptors.

Docking simulations place the flexible ligand, this compound, into the binding site of a target receptor with a known three-dimensional structure. The algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket. The results provide a detailed picture of the most likely binding mode.

This includes identifying key intermolecular interactions, such as:

Hydrogen bonds: The carbonyl oxygen of the ethanone (B97240) group could act as a hydrogen bond acceptor.

Hydrophobic interactions: The phenyl ring and the carbon atoms of the azepane ring can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding site.

Pi-stacking: The aromatic phenyl ring can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Halogen bonds: The fluorine atom may participate in halogen bonding with electron-donating atoms in the binding pocket.

A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. impactfactor.org These scores are used to rank different compounds or different binding poses of the same compound, helping to prioritize candidates for further experimental testing.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Receptor Note: These results are hypothetical examples for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules and their interactions over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it behaves in a simulated biological environment, such as in aqueous solution or near a target protein. These simulations model the atomic-level movements by solving Newton's equations of motion for a system of atoms and molecules, offering a view of the molecule's behavior on a timescale from picoseconds to microseconds.

The conformational landscape of this compound is of particular interest. The molecule possesses several rotatable bonds, particularly around the azepane ring and its connection to the fluorophenyl group, as well as the ethanone side chain. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov This is crucial as the three-dimensional shape of a molecule often dictates its biological activity. The azepane ring, for instance, can adopt various chair and boat-like conformations, and the orientation of the fluorophenyl and ethanone groups relative to this ring will be influenced by both steric and electronic factors.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water) to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable atomic clashes. Following this, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated. During the production phase of the simulation, the trajectory of each atom is recorded over time. Analysis of this trajectory can reveal:

Torsional angle distributions: To understand the preferred rotational states around key chemical bonds.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Solvent interactions: To map out how water molecules interact with different parts of the compound, which can influence its solubility and binding to a target.

These simulations can be particularly insightful when studying the interaction of this compound with a biological target, such as a receptor or enzyme. By simulating the compound-protein complex, researchers can observe the stability of the binding pose, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. rsc.orgnih.gov This dynamic information is complementary to the static picture provided by molecular docking and is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. frontiersin.org

Methodologies for In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic and safety profile. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective and rapid approach to assess the drug-likeness of a compound like this compound early in the drug discovery process. frontiersin.org A variety of computational models, ranging from simple empirical rules to sophisticated machine learning algorithms, are employed to predict these properties based on the molecule's structure. researchgate.netneliti.com

These predictive models are typically built using large datasets of compounds with experimentally determined ADMET properties. The chemical structures are represented by a set of numerical descriptors, and a mathematical relationship between these descriptors and the ADMET property of interest is established.

For this compound, a range of ADMET properties can be computationally estimated. The following table provides an example of the types of ADMET parameters that can be predicted using various in silico tools and the kind of data that would be generated.

ADMET Property Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption (HIA)HighPredicts the extent of absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighAn in vitro model for predicting intestinal drug absorption.
P-glycoprotein Substrate/InhibitorNon-substrate/Non-inhibitorP-glycoprotein is an efflux pump that can limit drug absorption. frontiersin.org
Distribution
Plasma Protein Binding (PPB)HighThe extent of binding to plasma proteins, which affects the free drug concentration.
Blood-Brain Barrier (BBB) PenetrationLikely to penetratePredicts the ability of the compound to cross the BBB and act on the central nervous system. researchgate.net
Metabolism
Cytochrome P450 (CYP) Substrate/Inhibitor (e.g., CYP2D6, CYP3A4)Potential substrate/inhibitor of specific isoformsPredicts the compound's metabolic stability and potential for drug-drug interactions. researchgate.net
Excretion
Half-life (T1/2)ModerateAn estimation of the time it takes for the drug concentration to be halved in the body.
Toxicity
AMES MutagenicityNon-mutagenicPredicts the potential of the compound to cause DNA mutations. frontiersin.org
HepatotoxicityLow riskPredicts the potential for drug-induced liver injury. frontiersin.org
hERG InhibitionLow riskPredicts the potential for cardiotoxicity.

Note: The values in this table are illustrative and represent the type of output from in silico ADMET prediction tools. Actual values would need to be generated using specific software.

These in silico predictions help in prioritizing compounds for further experimental testing and can guide the chemical modification of a lead compound to improve its ADMET profile. nih.govjonuns.com

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches have become indispensable in SAR exploration, allowing for the analysis of large datasets of compounds and the generation of hypotheses to guide the design of new, more potent molecules. researchgate.net For this compound, computational SAR studies would involve examining how modifications to its different structural components—the azepane ring, the fluorophenyl group, and the ethanone moiety—affect its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgbiointerfaceresearch.com A QSAR model can be represented by an equation where the biological activity (e.g., IC50) is a function of one or more molecular descriptors.

To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

The following table illustrates some common types of molecular descriptors that would be used in a QSAR study:

Descriptor Class Examples Information Encoded
Constitutional (1D) Molecular Weight, Number of atoms, Number of rotatable bondsBasic molecular composition and size.
Topological (2D) Connectivity indices (e.g., Kier & Hall), Wiener indexAtomic connectivity and branching.
Geometrical (3D) Molecular surface area, Molecular volume, Principal moments of inertiaThree-dimensional shape and size.
Physicochemical (3D) LogP (lipophilicity), Molar refractivity, Dipole momentLipophilicity, polarizability, and charge distribution.
Electronic (3D) HOMO/LUMO energies, Partial atomic chargesElectronic properties and reactivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.govnih.gov A robust QSAR model can then be used to predict the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. The model can also provide insights into the structural features that are important for activity. For example, a QSAR model might reveal that increased lipophilicity in a certain region of the molecule is positively correlated with activity, while steric bulk in another region is detrimental.

Pharmacophore modeling is another powerful computational technique used in SAR studies. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

A pharmacophore model for this compound and its analogs could be generated based on a set of active compounds (ligand-based) or from the structure of the compound bound to its target protein (structure-based). nih.gov For instance, a hypothetical pharmacophore model for this compound might include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the ethanone group.

A hydrophobic feature corresponding to the azepane ring.

An aromatic feature representing the fluorophenyl ring.

The following table outlines potential pharmacophoric features for this compound:

Pharmacophoric Feature Potential Corresponding Molecular Moiety
Hydrogen Bond AcceptorCarbonyl oxygen of the ethanone group
Aromatic RingFluorophenyl ring
Hydrophobic GroupAzepane ring, methyl group of ethanone
Halogen Bond DonorFluorine atom

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. nih.govresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being selected for synthesis and biological testing.

Pharmacological Research Methodologies and Mechanistic Studies for 1 4 Azepan 1 Yl 3 Fluorophenyl Ethanone

In Vitro Screening Methodologies for Biological Potential

In the initial phases of drug discovery, in vitro screening is essential to identify and characterize the biological potential of a compound. These methods provide a controlled environment to study the effects of a substance on biological systems.

Cell-Based Assay Platforms for Investigating Cellular Responses

Cell-based assays are fundamental tools that offer a biologically relevant context to study the effects of a compound on cellular functions and responses. These assays can measure a wide array of cellular events, from cell viability and proliferation to more complex signaling pathways. While a variety of cell-based assay platforms exist to evaluate the impact of chemical compounds on cellular behavior, no such studies have been published specifically for 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone.

High-Throughput Screening (HTS) Approaches for Identifying Potential Targets

High-throughput screening (HTS) automates the process of assaying a large number of compounds for activity against a specific biological target. This technology is crucial for rapidly identifying "hit" molecules that can serve as starting points for drug development. There is no publicly available information to indicate that this compound has been subjected to broad HTS campaigns or to suggest any identified biological targets.

Investigation of Molecular Mechanisms of Action

Once a compound shows promise in initial screenings, the focus shifts to understanding its molecular mechanism of action. This involves a deeper dive into how the molecule interacts with cellular components to exert its effects.

Cellular Pathway Analysis Using Biochemical Assays

Biochemical assays are employed to dissect the specific cellular pathways affected by a compound. These assays can pinpoint which signaling cascades are modulated, providing insights into the compound's mechanism. No biochemical assay data detailing the effects of this compound on any cellular pathway has been documented in scientific literature.

Protein Interaction Studies (e.g., Enzyme Inhibition Assays)

To determine if a compound's activity is due to its interaction with specific proteins, such as enzymes, inhibition assays are conducted. nih.gov These studies measure the ability of a compound to interfere with an enzyme's function and can determine the potency and type of inhibition. nih.gov For this compound, there are no published reports of enzyme inhibition or other protein interaction studies.

Cell Cycle Progression Analysis

Understanding a compound's effect on cell cycle progression is crucial, particularly in areas like cancer research. researchgate.netnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound. nih.gov No studies detailing the impact of this compound on cell cycle progression are currently available.

Gene Expression Profiling in Response to Compound Exposure

Gene expression profiling is a powerful tool in pharmacological research to understand the molecular mechanisms of a compound's action and to identify potential biomarkers for its efficacy or toxicity. This technique allows for the simultaneous measurement of the expression levels of thousands of genes within a cell or tissue following exposure to a substance. For a novel compound like this compound, such studies would be pivotal in elucidating its biological effects.

A typical workflow for gene expression profiling would involve treating a relevant cell line or animal model with the compound and a vehicle control. After a predetermined exposure time, RNA would be extracted from the cells or tissues and subjected to analysis using techniques like microarray or RNA sequencing (RNA-seq). The resulting data would highlight genes that are significantly upregulated or downregulated in response to the compound.

Subsequent bioinformatic analysis would focus on identifying the biological pathways and cellular processes that are most affected. For instance, given that azepane-containing compounds have been investigated for a range of activities, including anticancer and antimicrobial effects, gene expression analysis could reveal impacts on pathways related to cell cycle progression, apoptosis, or inflammatory responses. bohrium.com The presence of the fluorophenyl ethanone (B97240) moiety, a common feature in various bioactive molecules, might influence pathways associated with cellular signaling and metabolism. nih.govnih.gov

Table 1: Hypothetical Gene Expression Analysis for this compound

GeneFold ChangeAssociated PathwayPotential Implication
GENE-A+2.5ApoptosisPro-apoptotic effect
GENE-B-3.0Cell CycleCell cycle arrest
GENE-C+1.8Inflammatory ResponseModulation of inflammation
GENE-D-2.2Metabolic ProcessAlteration of cellular metabolism

This table is illustrative and represents the type of data that would be generated from a gene expression profiling study.

Structure-Activity Relationship (SAR) Elucidation for Targeted Optimization

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR study would be essential for optimizing its potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs would involve systematic modifications of the three main components of the this compound scaffold.

The Azepane Ring: Modifications could include altering the ring size (e.g., substituting with piperidine (B6355638) or other cyclic amines), introducing substituents on the ring, or changing its point of attachment to the phenyl group. The conformational flexibility of the azepane ring is a key determinant of its bioactivity, and introducing substituents can bias it towards a more active conformation. lifechemicals.com

The Fluorophenyl Group: The position and number of fluorine atoms on the phenyl ring could be varied. Fluorine substitution is known to significantly impact a molecule's metabolic stability and binding affinity. Additionally, other substituents (e.g., chloro, methyl, methoxy) could be introduced to probe the electronic and steric requirements for activity.

The Ethanone Linker: The acetyl group could be modified to other functional groups, such as an alcohol, an ester, or a longer alkyl chain, to investigate the importance of the carbonyl group and the linker length for biological activity.

The synthesis of these analogs would likely follow established synthetic routes for N-arylation of cyclic amines and Friedel-Crafts acylation or related reactions to introduce the ethanone moiety. nih.gov

Correlation of Structural Modifications with Observed Biological Responses

Once a library of analogs is synthesized, they would be subjected to a panel of biological assays to determine their activity. The correlation of the structural changes with the biological data would then form the basis of the SAR.

For example, if the primary biological activity is found to be cytotoxicity against a cancer cell line, the IC50 values for each analog would be determined. These values would then be compared to discern trends. It might be discovered that a smaller cyclic amine reduces activity, or that moving the fluorine atom to a different position on the phenyl ring enhances potency.

Table 2: Illustrative SAR Data for Analogs of this compound

AnalogModificationHypothetical Biological Activity (IC50, µM)
Parent CompoundNone5.2
Analog 1Azepane -> Piperidine10.8
Analog 23-Fluoro -> 2-Fluoro2.1
Analog 3Ethanone -> Propanone8.5
Analog 4Azepane -> 4-Methylazepane4.3

This table is a hypothetical representation of SAR data and is intended for illustrative purposes.

These correlations provide valuable insights for the design of next-generation compounds with improved therapeutic potential.

Receptor Binding Studies to Elucidate Target Engagement

Identifying the molecular target of a compound is a critical step in understanding its mechanism of action. Receptor binding studies are designed to measure the affinity of a ligand (in this case, this compound) for a specific receptor.

Given that some azepane derivatives have shown affinity for histamine (B1213489) H3 receptors, this would be a logical starting point for investigating the target of this compound. nih.gov A radioligand binding assay could be employed, where the compound's ability to displace a known radiolabeled ligand from the H3 receptor is measured. A high displacement activity would indicate a strong binding affinity.

Beyond histamine receptors, a broader screening against a panel of common G protein-coupled receptors (GPCRs), ion channels, and kinases could be undertaken to identify potential off-target effects or to discover novel targets.

Table 3: Representative Receptor Binding Assay Panel

Receptor TargetAssay TypePotential Relevance
Histamine H3 ReceptorRadioligand DisplacementKnown target for some azepane derivatives. nih.gov
Dopamine D2 ReceptorRadioligand DisplacementCommon target for CNS-active compounds.
Serotonin 5-HT2A ReceptorRadioligand DisplacementCommon target for CNS-active compounds.
hERG Potassium ChannelElectrophysiologyAssessment of potential cardiotoxicity.
A panel of kinasesKinase Activity AssayBroad screening for anticancer potential.

The data from these binding studies, in conjunction with the SAR and gene expression data, would provide a comprehensive pharmacological profile of this compound, guiding its further development as a potential therapeutic agent.

Future Directions and Research Opportunities

Development of Novel and Green Synthetic Methodologies for Azepane Derivatives

The synthesis of azepane derivatives has traditionally relied on multi-step processes that can be inefficient and environmentally burdensome. The future of synthesizing compounds like 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies. tandfonline.commdpi.com Key areas of focus include the use of eco-friendly solvents, such as water, to replace toxic organic solvents, and the development of novel catalytic systems. tandfonline.com

High-performance catalysts, including magnetic nanoparticles like Fe3O4/ZnO@MWCNT, are being explored to facilitate multicomponent reactions in aqueous media. tandfonline.comresearchgate.net These reactions allow for the construction of complex azepine structures in a single step from simple precursors, significantly reducing reaction times and improving yields. tandfonline.com Microwave-assisted synthesis is another promising green technology that can accelerate reaction rates and increase product yields while minimizing energy consumption and solvent use. mdpi.com The application of these green methodologies could lead to more economical and environmentally benign production of azepane-based pharmaceutical intermediates.

ParameterTraditional SynthesisGreen Synthesis Approach
Solvent Often uses toxic, volatile organic solvents.Employs water or other benign solvents; solvent-free conditions. tandfonline.com
Catalyst May use stoichiometric, hazardous reagents.Utilizes reusable, high-performance catalysts (e.g., nanoparticles). researchgate.net
Energy Source Conventional heating (hours to days).Microwave irradiation, sonication (minutes to hours). mdpi.comasianpubs.org
Efficiency Often multi-step with lower overall yields.One-pot, multicomponent reactions with higher yields. tandfonline.com
Waste Generates significant chemical waste.Minimizes waste by design; easier product separation. tandfonline.com

Advanced Computational Design of Highly Selective and Potent Azepane-Based Ligands

Computational chemistry offers powerful tools for the rational design of new drug candidates. For azepane-based ligands, advanced computational methods can predict binding affinities, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process. Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are pivotal in this area. nih.govrsc.org By utilizing the crystal structure of a target protein, researchers can design azepane derivatives that fit precisely into the binding site, enhancing potency and selectivity.

Molecular docking simulations can be employed to screen virtual libraries of azepane derivatives against specific biological targets, identifying promising candidates for synthesis and biological evaluation. researchgate.net Furthermore, quantum chemical methods like Density Functional Theory (DFT) can provide deeper insights into the reaction mechanisms for synthesis and the electronic properties of the molecules, aiding in the design of more effective ligands. tandfonline.com These computational approaches are crucial for optimizing lead compounds to achieve high potency and minimize off-target effects.

Computational ToolApplication in Ligand Design
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. researchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.
Fragment-Based Drug Design (FBDD) Designs lead compounds by linking small molecular fragments that bind to the target. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity to predict the potency of new analogs.
Density Functional Theory (DFT) Investigates electronic structure and reactivity to understand reaction mechanisms and molecular properties. tandfonline.com

Exploration of Polypharmacology and Multi-Target Ligand Design for Complex Diseases

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.govfrontiersin.org The traditional "one-target, one-drug" paradigm is often insufficient for treating such conditions. Polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously, has emerged as a promising strategy. nih.govsemanticscholar.orgmdpi.com

The azepane scaffold is a versatile framework that can be elaborated to interact with various biological targets. The future development of ligands based on this compound could focus on creating multi-target agents. nih.gov For instance, in neurodegenerative diseases, a single compound could be designed to inhibit an enzyme like monoamine oxidase while also acting on a G-protein coupled receptor, addressing different aspects of the disease pathology. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. semanticscholar.org However, a significant challenge lies in balancing the activity at different targets and maintaining drug-like properties. ucdavis.edu

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound. nih.gov For azepane-based compounds, a multi-omics approach can elucidate their biological effects comprehensively. nih.govfrontiersin.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with an azepane derivative, researchers can identify the pathways being modulated. nih.gov This information is invaluable for confirming on-target activity, identifying potential off-target effects, discovering biomarkers for patient stratification, and revealing novel therapeutic applications. nih.govfrontiersin.org This systems-level understanding is critical for advancing promising compounds through preclinical and clinical development.

Omics TechnologyInformation GainedApplication in Mechanistic Studies
Genomics DNA sequence variations.Identify genetic factors influencing drug response (pharmacogenomics).
Transcriptomics Global gene expression changes (RNA).Determine which genes and pathways are up- or down-regulated by the compound.
Proteomics Protein expression, modifications, and interactions.Identify direct protein targets and downstream signaling effects.
Metabolomics Endogenous and exogenous metabolite profiles.Uncover alterations in metabolic pathways and identify biomarkers of drug efficacy or toxicity.

Applications in Chemical Biology to Probe Biological Systems

Beyond their therapeutic potential, well-characterized small molecules serve as powerful tools in chemical biology to investigate complex biological processes. researchgate.net Derivatives of this compound can be developed into chemical probes to explore cellular functions. nih.gov

A chemical probe is a highly selective and potent small molecule designed to engage a specific biological target. nih.gov By modifying the azepane structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups, researchers can create versatile tools. researchgate.net These probes can be used to visualize the subcellular localization of a target protein, identify its binding partners, or measure target engagement in living cells. researchgate.netnih.gov Such applications are crucial for validating new drug targets and elucidating the intricate networks that govern cellular behavior. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone in a laboratory setting?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-fluoro-4-azepan-1-ylbenzaldehyde could be acylated under controlled anhydrous conditions. Solvents like dichloromethane or nitrobenzene are typically used, with reaction temperatures maintained between 0–25°C to optimize yield and minimize side reactions .
  • Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Handling : Use EN374-certified gloves (e.g., nitrile) and P95 respirators when handling powders or aerosols. Avoid skin/eye contact; wash immediately with copious water if exposed .
  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) in a cool, ventilated area (≤25°C). Avoid incompatible materials like strong acids/bases or oxidizers .
  • Emergency Measures : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting). Seek medical attention if symptoms persist .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Resolve substituent positions on the aromatic ring and azepane moiety.
  • X-ray Crystallography : Determine absolute configuration using SHELX software for refinement .
    • Supplementary Methods :
  • GC-MS or LC-HRMS to confirm molecular weight (235.30 g/mol) and detect impurities .
  • FT-IR to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

  • Strategy :

  • Use SHELXL for high-resolution refinement and PLATON for validation checks (e.g., ADDSYM for missed symmetry) .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to identify discrepancies in bond lengths/angles .
    • Case Study : For ambiguous thermal parameters, employ Hirshfeld surface analysis to assess intermolecular interactions and refine disorder models .

Q. What experimental strategies can investigate the thermal stability and decomposition pathways of this compound?

  • Thermal Analysis :

  • TGA/DSC : Measure decomposition onset temperature (data unavailable; extrapolate from analogs ~250–300°C).
  • Pyrolysis-GC-MS : Identify volatile decomposition products (e.g., toxic fluorinated gases under combustion) .
    • Stress Testing : Expose to UV light or humid environments (40°C/75% RH) for 4 weeks; monitor degradation via HPLC .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Key Steps :

Analog Synthesis : Modify substituents (e.g., replace fluorine with Cl/CH₃; vary azepane ring size) .

Computational Screening : Perform molecular docking (AutoDock Vina) to prioritize analogs with high binding affinity to target proteins.

In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) .

  • Data Interpretation : Use QSAR models to correlate substituent electronic effects (Hammett σ) with bioactivity .

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